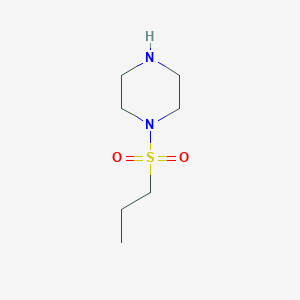

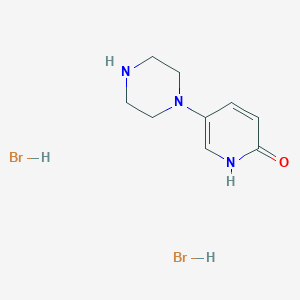

1-(丙磺酰基)哌嗪

描述

1-(Propylsulfonyl)piperazine is a chemical compound with the molecular formula C7H16N2O2S . It is used in proteomics research .

Synthesis Analysis

The synthesis of 1-(Propylsulfonyl)piperazine involves functionalizing silica nanoparticles . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(Propylsulfonyl)piperazine is represented by the InChI code1S/C7H16N2O2S.ClH/c1-2-7-12(10,11)9-5-3-8-4-6-9;/h8H,2-7H2,1H3;1H . The molecular weight is 192.28 . Chemical Reactions Analysis

1-(Propylsulfonyl)piperazine is involved in the preparation of 1,1′-(arylmethylene) diureas from the reaction of aldehydes with urea derivatives . The reaction of aldehydes with thiourea under the same reaction conditions affords a high yield of 1,3,5-triazinane-2,4-dithiones .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Propylsulfonyl)piperazine include a molecular weight of 228.74 .科学研究应用

癌症研究

- 乳腺癌细胞抑制: (Ananda Kumar 等人, 2007) 的一项研究探究了 1-苯并氢化苯磺酰基哌嗪衍生物的合成及其抑制 MDA-MB-231 乳腺癌细胞增殖的功效。

神经药理学

- 甘氨酸转运蛋白-1 抑制: (Cioffi 等人, 2016) 领导的研究讨论了 N-((1-(4-(丙磺酰)哌嗪-1-基)环烷基)甲基)苯甲酰胺抑制剂对甘氨酸转运蛋白-1 的开发,该抑制剂在体外和体内模型中均显示出有希望的活性。

腺苷受体拮抗作用

- 腺苷 A2B 受体拮抗剂: Borrmann 等人 (2009) 合成了 1-烷基-8-(哌嗪-1-磺酰)苯基黄嘌呤,揭示了具有亚纳摩尔亲和力的化合物作为 A2B 腺苷受体的拮抗剂。这在他们的研究 (Borrmann 等人, 2009) 中进行了详细说明。

药物代谢

- 细胞色素 P450 和代谢研究: 一种新型抗抑郁药 Lu AA21004 因其涉及 1-[2-(2,4-二甲基苯硫基)苯基]-哌嗪的代谢途径而受到研究。由 (Hvenegaard 等人, 2012) 进行的研究重点关注负责其氧化代谢的酶。

抗菌研究

- 抗菌剂开发: 由 (Abbasi 等人, 2020) 探讨的 N-磺化 1-[(E)-3-苯基-2-丙烯基]哌嗪衍生物的合成表明了作为抗菌剂的潜力。

HIV-1 逆转录酶抑制

- HIV-1 抑制: Romero 等人 (1994) 合成了多种 1-芳基哌嗪化合物,发现其中一些是 HIV-1 逆转录酶的有效抑制剂。详情可在他们的研究 (Romero 等人, 1994) 中找到。

西格玛受体配体

- 用于肿瘤学的西格玛受体配体: (Abate 等人, 2011) 研究了 1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪的类似物化合物在肿瘤学中的潜力。

有机合成中的催化

- 催化: 纳米二氧化硅键合的 N-(丙磺酰)哌嗪-N-氨磺酸作为各种有机化合物合成的催化剂进行了研究,如 (Rezaee 和 Davarpanah, 2016) 的研究所示。

农业化学

- 除草剂和抗真菌活性: (Wang 等人, 2016) 探讨的含有哌嗪和芳基磺酰基部分的化合物的合成和生物学评估证明了显着的除草剂和抗真菌活性。

5-羟色胺受体研究

- 5-羟色胺受体激动: (Fuller 等人, 1978) 的研究发现 1-(m-三氟甲基苯基)-哌嗪在大鼠脑中充当 5-羟色胺受体激动剂。

抗精神病药物开发

- 抗精神病药物的开发: (Park 等人, 2010) 的一项研究合成了 (哌嗪-1-基-苯基)-芳基磺酰胺,显示出对 5-羟色胺受体的亲和力高,并具有作为非典型抗精神病药物的潜力。

超支化聚合物

- 聚合物合成: Yan 和 Gao (2000) 开发了一种使用 1-(2-氨基乙基)哌嗪合成超支化聚合物的策略,扩大了聚合物科学中的潜在应用。有关更多详细信息,请参阅 (Yan 和 Gao, 2000)。

药理学

- 药理学应用: Brito 等人 (2018) 讨论了哌嗪衍生物在中枢药理活性中的治疗应用,包括抗精神病药、抗抑郁药和抗焦虑药。详情可在他们的论文 (Brito 等人, 2018) 中找到。

纳米技术

- 纳滤膜:

作用机制

Target of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Mode of Action

It’s worth noting that piperazine, a related compound, is a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Sulfonamides, another related group of compounds, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

A study on a nanosilica-bonded n-(propylsulfonyl)piperazine-n-sulfamic acid showed that it was used as a catalyst for the synthesis of 1,1′-(arylmethylene) diureas from the reaction of aldehydes with urea derivatives .

Result of Action

In a study where nanosilica-bonded n-(propylsulfonyl)piperazine-n-sulfamic acid was used as a catalyst, it led to the preparation of 1,1′-(arylmethylene) diureas in high yield .

Action Environment

It’s worth noting that the physical state of 1-(propylsulfonyl)piperazine is liquid, and it is recommended to be stored at room temperature .

未来方向

属性

IUPAC Name |

1-propylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-7-12(10,11)9-5-3-8-4-6-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGHUIONHQHEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propylsulfonyl)piperazine | |

CAS RN |

505068-18-8 | |

| Record name | 1-(1-Propanesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)

![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)